Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2044797-38-6 . It has a molecular weight of 229.34 . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2S/c1-5-15-8-9-6-12 (7-9)10 (13)14-11 (2,3)4/h5,9H,1,6-8H2,2-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.34 . It is in liquid form and is stored at a temperature of 4 degrees .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate” is used in the field of chemical synthesis . It’s a building block or intermediate in the synthesis of other complex molecules .
Precursor to Biologically Active Compounds
This compound can serve as a precursor to biologically active natural products . For example, it can be used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Pharmaceutical Research
Given its potential as a precursor to biologically active compounds, it’s likely that this compound could have applications in pharmaceutical research . However, more studies are needed to explore this potential.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety and hazard guidelines for handling and storage.
properties
IUPAC Name |
tert-butyl 3-(ethenylsulfanylmethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-5-15-8-9-6-12(7-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDFTMYMIACAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CSC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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